

Comparative Docking Analysis of 6-Iodochroman-4-ol Against Human Sirtuin 2

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Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598

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This guide provides a comparative molecular docking study of the hypothetical compound **6-Iodochroman-4-ol** against the human Sirtuin 2 (SIRT2) enzyme. The study compares its potential binding affinity and interaction patterns with known chroman-4-one-based inhibitors of SIRT2. This analysis serves as a preliminary in-silico assessment to guide further experimental validation for its potential as a therapeutic agent.

Chroman-4-one scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of various biologically active compounds.^{[1][2]} Derivatives of chroman-4-one have demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.^{[3][4][5]} Notably, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase implicated in neurodegenerative diseases and cancer.^[2] This study, therefore, explores the potential of **6-Iodochroman-4-ol** as a novel SIRT2 inhibitor.

Data Presentation

The following table summarizes the hypothetical docking results of **6-Iodochroman-4-ol** and two known chroman-4-one-based SIRT2 inhibitors. The data presented here is for illustrative purposes to demonstrate how a comparative docking study would be presented.

Compound	Docking Score (kcal/mol)	Estimated Binding Energy (kcal/mol)	Interacting Residues	Hydrogen Bonds
6-Iodochroman-4-ol	-8.5	-9.2	PHE-96, ILE-117, HIS-187, ASP-190, GLY-212, ALA-213	HIS-187
Inhibitor 1 (6-chloro-2-propyl-chroman-4-one)	-7.9	-8.5	PHE-96, ILE-117, VAL-167, HIS-187, ALA-213	HIS-187
Inhibitor 2 (6,8-dibromo-2-pentyl-chroman-4-one)	-8.2	-8.9	PHE-96, ILE-117, HIS-187, ASP-190, GLY-212	HIS-187, ASP-190

Experimental Protocols

A standard molecular docking protocol would be employed to predict the binding conformations and affinities of the ligands with the target protein.

1. Software:

- Docking Software: AutoDock Vina^[6], a widely used open-source program for molecular docking.
- Visualization Software: UCSF Chimera^[7] or PyMOL for visualizing protein-ligand interactions.
- Ligand and Protein Preparation: AutoDockTools (ADT) for preparing ligand and receptor files.

2. Protein Preparation:

- The three-dimensional crystal structure of human SIRT2 would be retrieved from the Protein Data Bank (PDB).
- Water molecules and co-crystallized ligands would be removed from the PDB file.
- Polar hydrogen atoms would be added to the protein, and Gasteiger charges would be computed using ADT.
- The prepared protein structure would be saved in the PDBQT format.

3. Ligand Preparation:

- The 2D structures of **6-Iodochroman-4-ol** and the comparator inhibitors would be drawn using a chemical drawing tool like ChemDraw and saved in MOL format.
- The 2D structures would be converted to 3D structures and energy minimized using a molecular mechanics force field.
- Gasteiger charges would be assigned, and non-polar hydrogens would be merged.
- The rotatable bonds in the ligands would be defined using ADT.
- The prepared ligand structures would be saved in the PDBQT format.

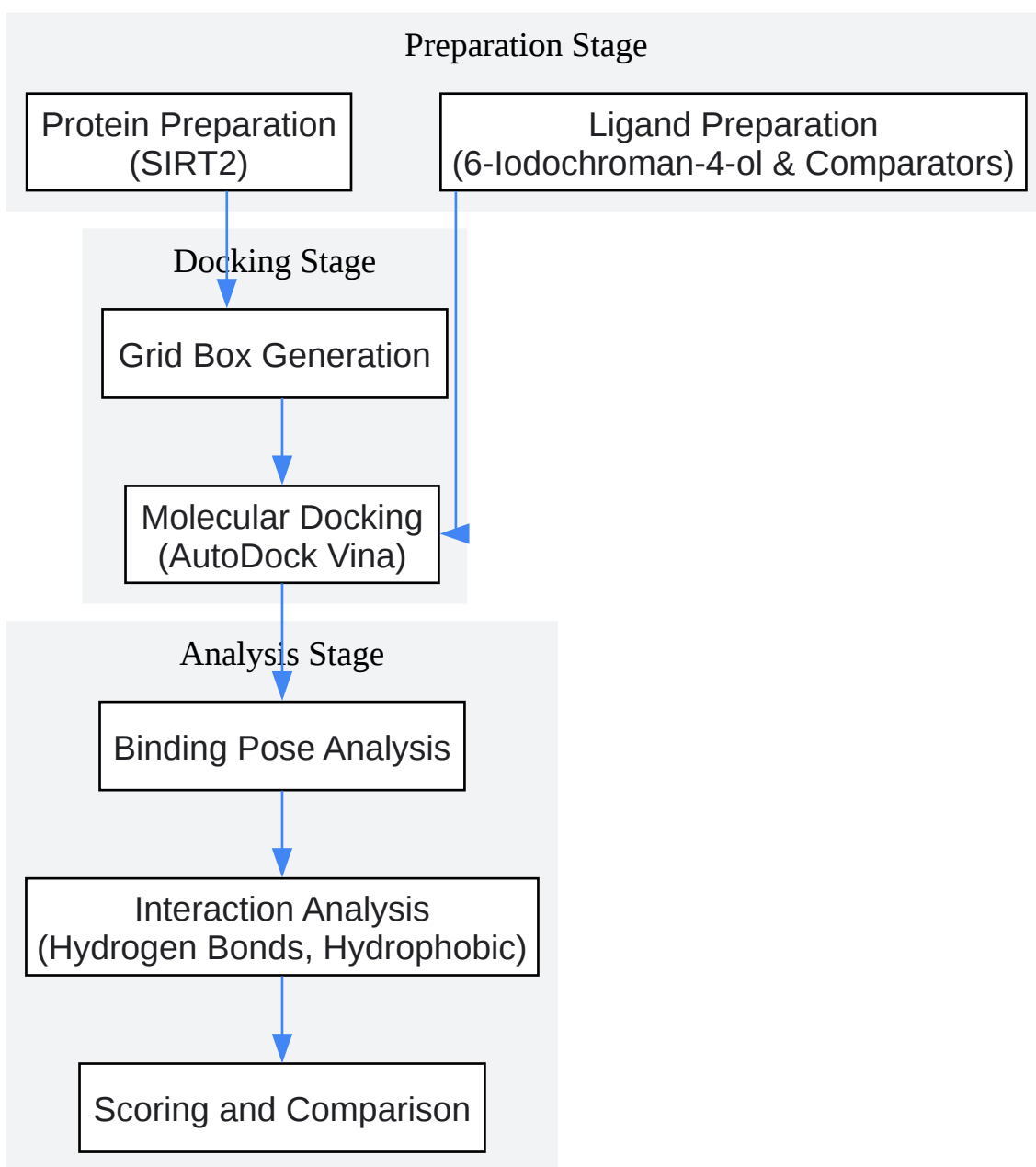
4. Docking Simulation:

- A grid box would be defined to encompass the active site of SIRT2. The grid dimensions and center would be set to cover the key catalytic residues.
- The docking simulations would be performed using AutoDock Vina with a standard exhaustiveness parameter (e.g., 8).
- The program would generate multiple binding poses for each ligand ranked by their docking scores.

5. Analysis of Results:

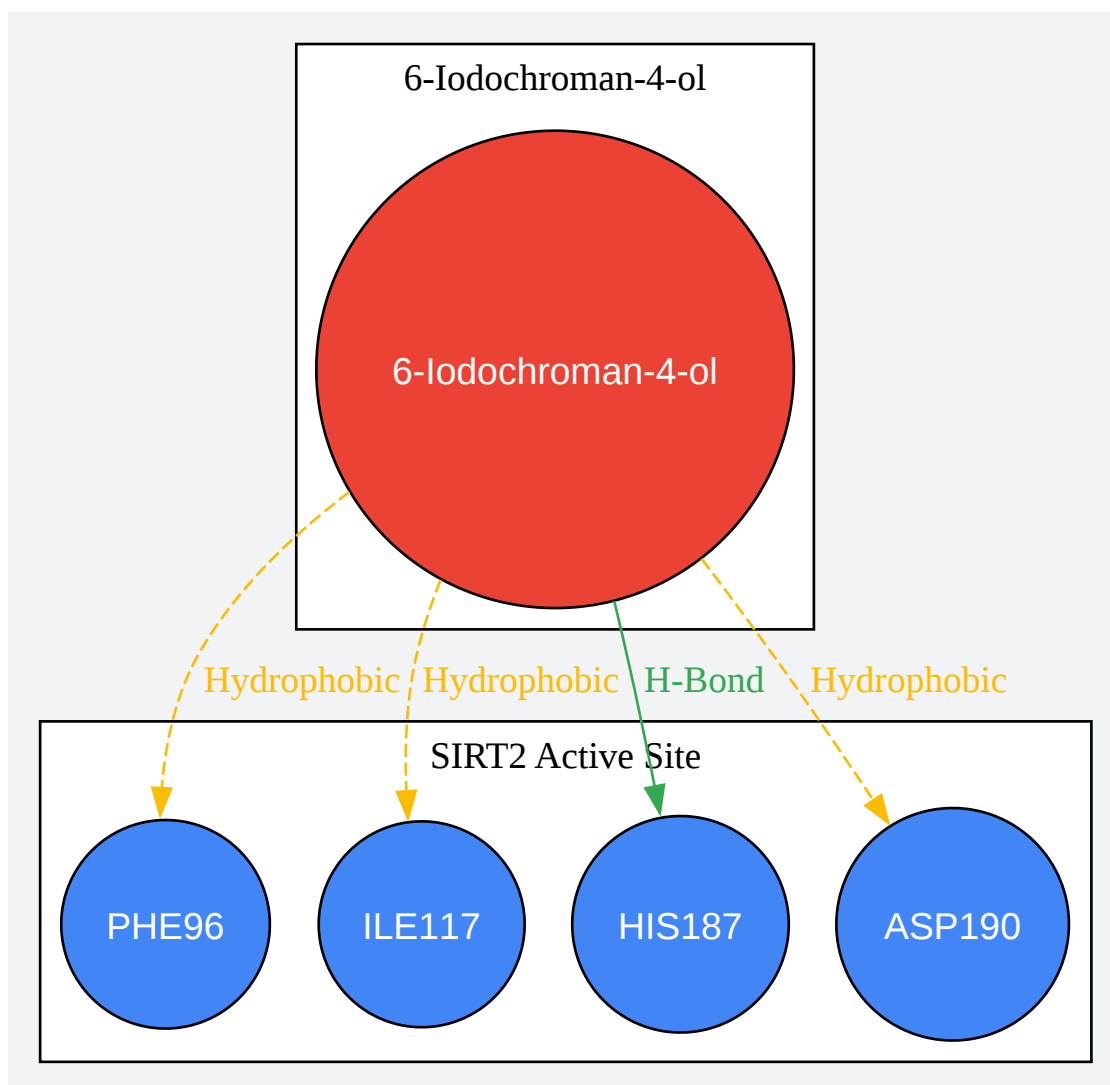
- The binding pose with the lowest docking score for each ligand would be selected for further analysis.
- The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, would be visualized and analyzed using UCSF Chimera or PyMOL.
- The docking scores and binding energies would be compared to predict the relative binding affinities of the compounds.

Mandatory Visualization



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Caption: Experimental workflow for the comparative docking study.



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Caption: Hypothetical binding interactions of **6-Iodochroman-4-ol** in the SIRT2 active site.

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